molecular formula C25H37NO5S B1217787 Dhhbe CAS No. 130573-32-9

Dhhbe

Cat. No.: B1217787
CAS No.: 130573-32-9
M. Wt: 463.6 g/mol
InChI Key: OCKUZZXXLQTSON-UHFFFAOYSA-N
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Description

Dhhbe (Chemical name: 7-Bromobenzo[b]thiophene-2-carboxylic acid, CAS No. 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzo[b]thiophene carboxylic acid family, characterized by a fused benzene-thiophene ring system substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position. Key properties include:

  • Polar Surface Area (TPSA): 65.54 Ų
  • Lipophilicity (LogP): 2.75
  • GI Absorption: High
  • BBB Permeability: Yes
  • CYP Inhibition: CYP1A2 inhibitor

This compound is synthesized via sulfonation and bromination reactions, often using sulfuryl chloride (SO₂Cl₂) under reflux conditions in methanol or ethanol . Its structural features make it relevant in medicinal chemistry for enzyme inhibition studies and as a precursor for metal-coordination ligands.

Properties

CAS No.

130573-32-9

Molecular Formula

C25H37NO5S

Molecular Weight

463.6 g/mol

IUPAC Name

2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl-trimethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C18H29NO2.C7H8O3S/c1-12-13(2)17-15(14(3)16(12)20)8-9-18(4,21-17)10-11-19(5,6)7;1-6-2-4-7(5-3-6)11(8,9)10/h8-11H2,1-7H3;2-5H,1H3,(H,8,9,10)

InChI Key

OCKUZZXXLQTSON-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C

Synonyms

3,4-dihydro-6-hydroxy-N,N,N,2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate
DHHBE
MDL 73404
MDL 74,405
MDL 74405
MDL-73404
MDL-74405

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Two structurally analogous compounds are selected for comparison: 7-Bromobenzo[b]thiophene-2-carboxylic acid (Compound A) and 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Compound B).

Structural and Physicochemical Properties

Property Dhhbe (CAS 7312-10-9) Compound A (CAS N/A) Compound B (CAS N/A)
Molecular Formula C₉H₅BrO₂S C₉H₅BrO₂S C₁₀H₇BrO₂S
Molecular Weight (g/mol) 257.10 257.10 271.12
Bromine Position 7 7 6
Substituents -COOH at C2, -Br at C7 -COOH at C2, -Br at C7 -COOH at C2, -Br at C6, -CH₃ at C4
TPSA (Ų) 65.54 65.54 65.54
LogP 2.75 2.75 3.10
GI Absorption High High Moderate
BBB Permeability Yes Yes No

Key Observations:

  • Compound A is structurally identical to this compound but lacks explicit literature data on bioactivity, suggesting this compound may be a standardized variant of this compound .
  • Compound B introduces a methyl group at C4, increasing hydrophobicity (LogP = 3.10) but reducing BBB permeability due to steric hindrance .

Research Implications and Gaps

  • Structural Optimization: this compound’s 7-bromo configuration maximizes enzyme interaction, but derivatives with dual substituents (e.g., bromine + fluorine) remain unexplored.
  • Pharmacokinetic Data: Limited in vivo studies on this compound’s metabolic stability and excretion.
  • Comparative Studies: No direct comparisons with non-brominated analogs (e.g., benzo[b]thiophene-2-carboxylic acid) exist in public databases .

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